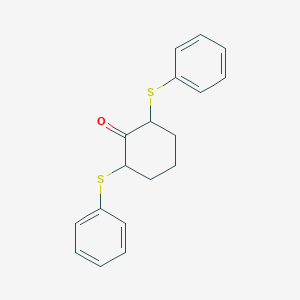

Cyclohexanone, 2,6-bis(phenylthio)-

Descripción

Cyclohexanone, 2,6-bis(phenylthio)- is a sulfur-containing derivative of cyclohexanone with phenylthio (-SPh) groups at the 2 and 6 positions. While the compound is referenced in the title of , the provided evidence primarily focuses on bis(benzylidene)cyclohexanone analogues (e.g., hydroxy, methoxy, nitro, or halogen-substituted benzylidene groups). This discrepancy suggests either a nomenclature inconsistency or a focus on oxygen-based substituents in the available literature. For clarity, this article will emphasize structurally related bis(benzylidene)cyclohexanones, as they dominate the experimental data and provide a robust basis for comparison.

Bis(benzylidene)cyclohexanones are synthesized via aldol condensation between cyclohexanone and substituted benzaldehydes (). These compounds exhibit diverse properties, including photochromism (), acidochromism (), antimicrobial activity (), and cytotoxicity (). Their planar conjugated systems enable applications in materials science (e.g., porous polymers, ) and medicinal chemistry.

Propiedades

Número CAS |

35874-90-9 |

|---|---|

Fórmula molecular |

C18H18OS2 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

2,6-bis(phenylsulfanyl)cyclohexan-1-one |

InChI |

InChI=1S/C18H18OS2/c19-18-16(20-14-8-3-1-4-9-14)12-7-13-17(18)21-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

Clave InChI |

XZHFQAIXJVTZKR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(=O)C(C1)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis(phenylthio)- typically involves the reaction of cyclohexanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as acetic acid or ethanol. The process may also involve the use of oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyclohexanone, 2,6-bis(phenylthio)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanone, 2,6-bis(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

Cyclohexanone, 2,6-bis(phenylthio)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Cyclohexanone, 2,6-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can modulate the compound’s reactivity and binding affinity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

The physicochemical and biological properties of bis(benzylidene)cyclohexanones are highly dependent on substituents at the benzylidene aromatic rings. Below is a detailed comparison:

Structural and Electronic Properties

Electronic Effects :

- Electron-withdrawing groups (e.g., -NO₂, -Br) reduce electron density in the conjugated system, enhancing photostability and reactivity in reduction reactions ().

- Electron-donating groups (e.g., -OH, -OCH₃) increase π-electron delocalization, improving photochromic and acidochromic responses ().

Physical Properties

| Compound (Substituents) | Molecular Weight | Melting Point (°C) | Key Observations |

|---|---|---|---|

| 2,6-Bis(4-fluorobenzylidene) | 310.34 | Not reported | High symmetry for crystallography. |

| 2,6-Bis(4-nitrobenzylidene) | 408.37 | 159 | Used in polymer precursor synthesis. |

| 2,6-Bis(2,4-dihydroxybenzylidene) | 356.36 | >250 (decomposes) | Strong antioxidant activity. |

| 2,6-Bis(4-hydroxy-3-methoxy) | 418.43 | 210–211 | Cytotoxic (IC₅₀: 10–15 µM in PC-3). |

Crystallography :

- Despite structural similarities, bis(benzylidene)cyclohexanones rarely exhibit isomorphism due to weak intermolecular interactions (e.g., van der Waals, C-H···π) ().

Q & A

Q. What are the primary synthetic routes for preparing 2,6-bis(phenylthio)cyclohexanone, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions using cyclohexanone derivatives and thiophenol precursors. Key parameters include solvent selection (e.g., THF or acetonitrile), catalyst choice (e.g., acidic or basic conditions), and temperature control. For instance, polycondensation methods with dithio acids and diols under pyridine-thionyl chloride catalysts have been reported to improve yield . Optimization strategies include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-bis(phenylthio)cyclohexanone?

- Raman spectroscopy and FT-IR are critical for identifying vibrational modes of the carbonyl and phenylthio groups. Density functional theory (DFT) simulations can validate spectral assignments .

- NMR spectroscopy (¹H, ¹³C) resolves electronic environments of the cyclohexanone backbone and substituents, with deuterated solvents (e.g., DMSO-d₆) enhancing signal resolution .

- X-ray crystallography provides definitive structural confirmation, though challenges arise due to weak intermolecular interactions affecting crystal packing .

Q. How can liquid-liquid extraction be optimized to isolate 2,6-bis(phenylthio)cyclohexanone from reaction mixtures?

Ternary phase diagrams (e.g., water–acetonitrile–cyclohexene systems) guide solvent selection. High-purity isolation often requires multiple extraction steps with non-polar solvents (e.g., cyclohexane) and subsequent recrystallization from ethanol or dichloromethane .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of 2,6-bis(phenylthio)cyclohexanone derivatives?

DFT studies at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties. These simulations correlate with experimental UV-Vis spectra and polarizability measurements, aiding in designing photochromic or charge-transfer materials .

Q. How do crystallographic packing interactions influence the material properties of metal-organic frameworks (MOFs) derived from 2,6-bis(phenylthio)cyclohexanone?

MOFs synthesized with Mn²⁺ or Co²⁺ ions exhibit distinct topological networks (e.g., pcu or sql topologies) due to ligand flexibility. Weak C–H···π and van der Waals interactions dictate porosity and thermal stability, which are characterized via thermogravimetric analysis (TGA) and gas adsorption studies .

Q. What experimental strategies address contradictions in reported cytotoxic activities of 2,6-bis(arylidene)cyclohexanone analogues?

Discrepancies in IC₅₀ values across studies may arise from cell line specificity (e.g., HT29 vs. SW620 colon cancer cells) or solvent effects in viability assays. Standardized protocols using MTT assays under controlled pH and serum conditions, combined with apoptosis marker analysis (e.g., caspase-3 activation), improve reproducibility .

Q. How do pH and light exposure affect the photochromic behavior of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone?

Under UV light, the enol-keto tautomerism of the benzylidene groups induces reversible color changes. pH-dependent studies (2.0–12.0) reveal protonation states of hydroxyl groups, monitored via UV-Vis and ¹H NMR. Acidic conditions stabilize the enol form, while alkaline media favor keto tautomers .

Q. What methodologies enhance the thermal stability of poly(ester-thioester)s incorporating 2,6-bis(phenylthio)cyclohexanone?

Copolymerization with rigid diols (e.g., 2,6-divanylidene tert-butyl cyclohexanone) increases glass transition temperatures (Tg). Dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) quantify stability, while X-ray diffraction (XRD) links crystallinity to degradation resistance .

Methodological Considerations

- Contradiction Analysis : Conflicting data on catalytic efficiency (e.g., Rh nanoparticles vs. membrane catalysts) are resolved by comparing turnover frequencies (TOF) under identical conditions (pressure, solvent, substrate ratio) .

- Advanced Characterization : Synchrotron X-ray scattering and time-resolved spectroscopy probe real-time structural dynamics during photochromic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.